

Physical and chemical properties of 1-(6-Hydroxy-2-naphthyl)ethan-1-one.

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Compound of Interest

Compound Name: 1-(6-Hydroxy-2-naphthyl)ethan-1-one

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An In-Depth Technical Guide to the Physical and Chemical Properties of **1-(6-Hydroxy-2-naphthyl)ethan-1-one**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(6-Hydroxy-2-naphthyl)ethan-1-one**, also widely known by its synonym, 2-Acetyl-6-naphthol (CAS No: 10441-41-5). As a key intermediate in the synthesis of various organic compounds, its utility spans across pharmaceutical and chemical industries.[1] This document details its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it furnishes field-proven experimental protocols for the determination of its core properties, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

1-(6-Hydroxy-2-naphthyl)ethan-1-one is an organic compound featuring a naphthalene scaffold substituted with a hydroxyl group at the 6-position and an acetyl group at the 2-position.[2] This bifunctional arrangement dictates its chemical behavior and physical properties.

- IUPAC Name: 1-(6-hydroxynaphthalen-2-yl)ethan-1-one

- Synonyms: 2-Acetyl-6-naphthol, 2-Acetyl-6-hydroxynaphthalene, 6-Acetyl-2-naphthol, 6-Hydroxy-2-naphthyl methyl ketone[2]
- CAS Number: 10441-41-5[3]
- Molecular Formula: C₁₂H₁₀O₂[3][4]
- Molecular Weight: 186.21 g/mol [3][4]

Caption: Molecular structure of **1-(6-Hydroxy-2-naphthyl)ethan-1-one**.

Physical and Physicochemical Properties

The compound typically presents as a white or crystalline solid.[1][2] The presence of a polar hydroxyl group capable of hydrogen bonding, combined with a larger, nonpolar naphthalene ring system, results in its characteristic solubility profile and high melting point.[2]

Property	Value	Source(s)
Appearance	Prismatic crystals (from benzene)	[3]
Melting Point	171 °C	[3][4][5]
Boiling Point	370.1 ± 15.0 °C (Predicted)	[3][4][5]
Density	1.36 g/cm ³ (Predicted)	[3][4][5]
Solubility	Slightly soluble in Chloroform (heated, sonicated) and Methanol. Forms a yellow solution in alkali.	[3][5]
Storage	-20°C Freezer	[3][5]

Chemical Properties and Reactivity

The chemical reactivity is governed by the interplay between its three key structural components: the phenolic hydroxyl group, the acetyl carbonyl group, and the electron-rich naphthalene nucleus.

- **Phenolic Hydroxyl Group:** This group imparts weak acidity to the molecule. It readily deprotonates in the presence of a base, forming a phenoxide ion, which explains its solubility in alkaline solutions and the resulting yellow color.^[3] It is a site for O-alkylation and O-acylation reactions.
- **Acetyl Group:** The carbonyl carbon is an electrophilic site susceptible to nucleophilic attack, such as reduction by hydride reagents (e.g., NaBH₄) to form the corresponding secondary alcohol. The α -protons of the methyl group are weakly acidic and can be removed by a strong base to form an enolate, enabling participation in reactions like aldol condensations.^[6]
- **Naphthalene Ring:** The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene.^[6] The hydroxyl group is a powerful activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. Their combined influence dictates the regioselectivity of further substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Caption: Key reactivity sites of **1-(6-Hydroxy-2-naphthyl)ethan-1-one**.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum will provide crucial information on the proton environment. Expected signals would include a singlet for the methyl protons (~2.7 ppm), a singlet for the phenolic hydroxyl proton (variable, ~5-10 ppm, D₂O exchangeable), and a complex pattern of multiplets in the aromatic region (~7.1-8.5 ppm) corresponding to the six protons on the naphthalene ring.
 - ¹³C NMR: The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms. Key signals include the carbonyl carbon (~198-202 ppm), the methyl carbon (~26 ppm), and ten signals in the aromatic region, including those for the carbon atoms bearing the hydroxyl and acetyl groups.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is a powerful tool for identifying the compound's functional groups.[7] The spectrum is characterized by a broad absorption band for the O-H stretch of the hydrogen-bonded phenolic group (approx. 3200-3600 cm^{-1}), a strong, sharp absorption for the C=O stretch of the ketone (approx. 1670-1690 cm^{-1}), and several bands corresponding to aromatic C=C stretching (approx. 1450-1600 cm^{-1}) and C-O stretching (approx. 1200-1300 cm^{-1}).
- **Mass Spectrometry:** High-resolution mass spectrometry should reveal a molecular ion peak $[\text{M}]^+$ at an m/z value corresponding to its monoisotopic mass of 186.068 Da.[8]

Experimental Protocols for Property Determination

The following protocols describe standardized methods for determining key physical properties, emphasizing accuracy and reproducibility.

Protocol for Melting Point Determination (Capillary Method)

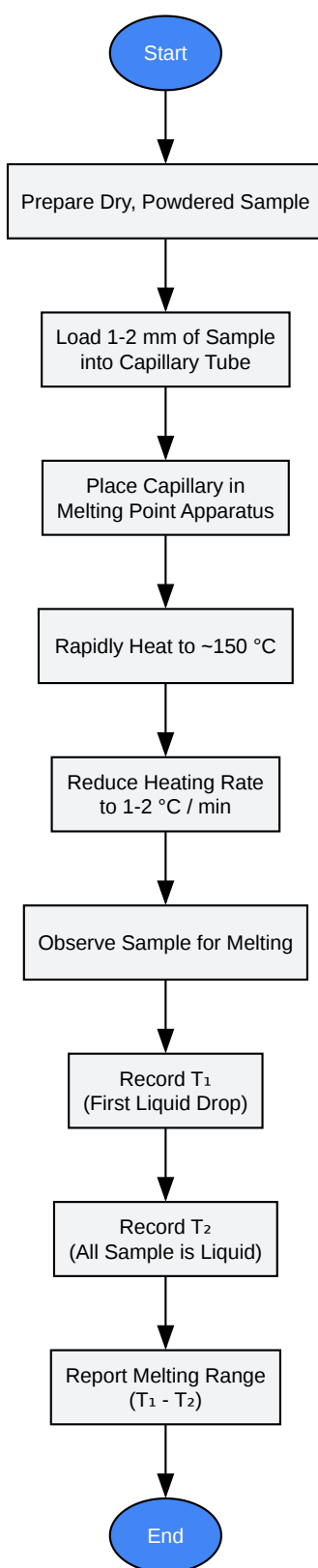
This method is a fundamental indicator of purity. Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0 $^{\circ}\text{C}$, whereas impurities typically depress the melting point and broaden the range.[9]

Causality: A slow, controlled heating rate ($\sim 1\text{-}2$ $^{\circ}\text{C}$ per minute) is critical near the expected melting point.[9] Rapid heating does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an inaccurate and broad reading.

Methodology:

- **Sample Preparation:** Ensure the **1-(6-Hydroxy-2-naphthyl)ethan-1-one** sample is completely dry and finely powdered.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[10][11]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a Mel-Temp apparatus or attach it to a thermometer placed in a Thiele tube.[9]

- Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (171 °C).
- Measurement: Decrease the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature (T_1) at which the first drop of liquid appears and the temperature (T_2) at which the entire sample becomes a clear liquid. The melting point is reported as the range $T_1 - T_2$.
- Validation: For trustworthy results, conduct at least two measurements. If results are not consistent, repeat with a fresh sample and capillary tube.



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Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Assessment

This protocol systematically evaluates the compound's solubility, providing insights into its polarity and acidic/basic nature.

Methodology:

- Setup: Label a series of small test tubes for each solvent: Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Chloroform.
- Solvent Addition: Add 0.75 mL of a single solvent to its corresponding labeled test tube.[\[12\]](#)
- Solute Addition: Add approximately 25 mg of **1-(6-Hydroxy-2-naphthyl)ethan-1-one** to the test tube.[\[12\]](#)
- Mixing: Vigorously shake or vortex the tube for 30-60 seconds.[\[12\]](#)[\[13\]](#)
- Observation: Observe the mixture. Classify as:
 - Soluble: The compound dissolves completely, forming a clear solution.
 - Slightly/Partially Soluble: Some, but not all, of the compound dissolves.
 - Insoluble: The compound does not appear to dissolve.[\[13\]](#)
- Record Results: Systematically record the observations for each solvent. Note any color changes, especially in the NaOH solution.

Conclusion

1-(6-Hydroxy-2-naphthyl)ethan-1-one is a well-characterized compound with distinct physical and chemical properties derived from its substituted naphthalene structure. Its defined melting point, specific solubility profile, and the predictable reactivity of its hydroxyl and acetyl functional groups make it a reliable and versatile intermediate for synthetic chemistry. The protocols and data presented in this guide serve as a foundational resource for its effective use and characterization in a research and development setting.

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